molecular formula C36H56N4O8 B12688431 Einecs 306-146-4 CAS No. 96446-20-7

Einecs 306-146-4

Cat. No.: B12688431
CAS No.: 96446-20-7
M. Wt: 672.9 g/mol
InChI Key: PLFYNNGVZNEGDO-LOPWWZHHSA-N
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Description

Einecs 306-146-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 306-146-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .

Scientific Research Applications

Einecs 306-146-4 has a wide range of applications in scientific research. It is used in chemistry for various synthesis reactions and as a reagent in analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in drug development and testing. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .

Comparison with Similar Compounds

Einecs 306-146-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Properties

CAS No.

96446-20-7

Molecular Formula

C36H56N4O8

Molecular Weight

672.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/2C13H20N2O2.C10H16O4/c2*1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h2*5-8H,3-4,9-10,14H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t;;6-,10+/m..1/s1

InChI Key

PLFYNNGVZNEGDO-LOPWWZHHSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Origin of Product

United States

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